molecular formula C12H9BrFNO B2819349 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one CAS No. 1492148-75-0

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

Cat. No.: B2819349
CAS No.: 1492148-75-0
M. Wt: 282.112
InChI Key: SRRYIXUPWHGLCV-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 5th position and a 2-fluorobenzyl group attached to the nitrogen atom of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 2-pyridone.

    N-Alkylation: The first step involves the N-alkylation of 2-pyridone with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Bromination: The resulting N-(2-fluorobenzyl)pyridin-2(1H)-one is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5th position of the pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinone ring and the benzyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), thiourea, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyridinone ring or benzyl group.

    Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-chlorobenzyl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    5-Bromo-1-(2-methylbenzyl)pyridin-2(1H)-one: Similar structure with a methyl group instead of fluorine.

    5-Bromo-1-(2-nitrobenzyl)pyridin-2(1H)-one: Similar structure with a nitro group instead of fluorine.

Uniqueness

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-5-6-12(16)15(8-10)7-9-3-1-2-4-11(9)14/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYIXUPWHGLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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